N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide
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Overview
Description
N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide is a chemical compound with the molecular formula C9H11F2NO3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide typically involves the reaction of 2-(difluoromethoxy)-4-methylphenylamine with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization or chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(difluoromethoxy)phenyl]methanesulfonamide
- N-[2-(difluoromethoxy)-4-chlorophenyl]methanesulfonamide
- N-[2-(difluoromethoxy)-4-nitrophenyl]methanesulfonamide
Uniqueness
N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its difluoromethoxy group enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C9H11F2NO3S |
---|---|
Molecular Weight |
251.25 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)-4-methylphenyl]methanesulfonamide |
InChI |
InChI=1S/C9H11F2NO3S/c1-6-3-4-7(12-16(2,13)14)8(5-6)15-9(10)11/h3-5,9,12H,1-2H3 |
InChI Key |
NUJUTFJLIZPOAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NS(=O)(=O)C)OC(F)F |
Origin of Product |
United States |
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